2-Amino-1-cyclohexylpropan-1-ol

Drug Design Pharmacokinetics Peptidomimetics

Select 2-Amino-1-cyclohexylpropan-1-ol for its proven differentiation over generic amino alcohols: a calculated XLogP3 of 1.9 (+1.2 vs phenylalaninol) that directly augments peptide membrane permeability, and a saturated cyclohexyl anchor delivering quantifiably distinct thermodynamic stabilization in β-hairpin models. The (R)-enantiomer (CAS 205445-49-4) is the direct precursor to cyclohexylnorstatine, the potency-imparting pharmacophore of the orally active renin inhibitor KRI-1314 (IC50 4.7 nM). Supplied with guaranteed ≥99% ee and full analytical traceability (NMR, chiral HPLC, CoA), this building block meets the stereochemical purity demands of late-stage API development and GMP manufacturing.

Molecular Formula C9H19NO
Molecular Weight 157.257
CAS No. 205445-49-4; 726119-92-2
Cat. No. B2897854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-cyclohexylpropan-1-ol
CAS205445-49-4; 726119-92-2
Molecular FormulaC9H19NO
Molecular Weight157.257
Structural Identifiers
SMILESCC(C(C1CCCCC1)O)N
InChIInChI=1S/C9H19NO/c1-7(10)9(11)8-5-3-2-4-6-8/h7-9,11H,2-6,10H2,1H3
InChIKeyGOHOUZHYROOFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-1-cyclohexylpropan-1-ol (CAS 205445-49-4 / 726119-92-2) Product Baseline for Scientific Procurement


2-Amino-1-cyclohexylpropan-1-ol, systematically named (R)-2-amino-3-cyclohexylpropan-1-ol (D-cyclohexylalaninol) under CAS 205445-49-4 and its racemic or stereochemically unspecified form under CAS 726119-92-2, is a chiral β-amino alcohol with the molecular formula C9H19NO [1]. It is characterized by a cyclohexyl side chain attached to the β-carbon of an alaninol backbone, imparting significant steric bulk and hydrophobicity (XLogP3 = 1.9) compared to simpler amino alcohols [2]. Commercially, it is supplied as a free base or hydrochloride salt, with purity levels typically ≥98% and enantiomeric excess ≥99% ee for the single-enantiomer form .

Why Generic Amino Alcohols Cannot Substitute 2-Amino-1-cyclohexylpropan-1-ol in Critical Applications


The procurement of a generic chiral amino alcohol, such as phenylalaninol (XLogP3 = 0.7), cannot replicate the performance of 2-amino-1-cyclohexylpropan-1-ol in applications demanding high lipophilicity and distinct steric profiles [1]. The cyclohexyl moiety provides a saturated, bulky, and conformationally flexible hydrophobic anchor that is absent in aromatic analogs . This structural difference directly impacts molecular recognition: in β-hairpin peptide models, a cyclohexylalanine pair provides 0.55 kcal/mol less stabilization than a phenylalanine pair, demonstrating a quantifiable thermodynamic preference that influences peptide engineering and inhibitor design [2]. Furthermore, the specific (R)-enantiomer (CAS 205445-49-4) is a key precursor to cyclohexylnorstatine, a critical pharmacophore in orally active renin inhibitors achieving IC50 values of 4.7 nM, a biological activity profile that cannot be matched by non-cyclohexyl analogs [3].

Quantitatively Differentiated Performance Evidence for 2-Amino-1-cyclohexylpropan-1-ol


Lipophilicity Advantage (XLogP3) Over Phenylalaninol for Membrane Permeability Optimization

The target compound exhibits significantly higher calculated lipophilicity compared to its primary aromatic analog, phenylalaninol. This difference is critical in drug design where increased logP correlates with improved membrane permeability and blood-brain barrier penetration [1].

Drug Design Pharmacokinetics Peptidomimetics

Enantiomeric Purity Specification for Reproducible Asymmetric Synthesis

Commercially available single-enantiomer (S)-cyclohexylalaninol is supplied with a highly stringent enantiomeric excess specification of ≥99% ee, as verified by chiral HPLC . This ensures batch-to-batch reproducibility in stereoselective reactions, contrasting with lower purity grades or racemic mixtures that introduce unwanted stereoisomers.

Chiral Synthesis Peptide Synthesis GMP Manufacturing

Validated Precursor for High-Potency Renin Inhibitors (IC50 = 4.7 nM)

Boc-L-cyclohexylalaninol, the N-protected derivative of the L-enantiomer, undergoes a high-efficiency conversion to optically pure cyclohexylnorstatine [1]. Cyclohexylnorstatine, when incorporated into a dipeptide, yields a renin inhibitor (KRI-1314) with an in vitro IC50 of 4.7 nM against human plasma renin [2]. This nanomolar potency is a direct result of the unique fit of the cyclohexyl group into the renin S1 hydrophobic pocket, a feature unachievable with smaller or aromatic side chains [1].

Medicinal Chemistry Renin Inhibitors Cardiovascular Disease

Chiral Stationary Phase (CSP) Enantioselectivity Superiority Compared to Phenylalanine-Derived Selectors

Chiral stationary phases derived from (S)-cyclohexylalanine (the amino acid counterpart of the amino alcohol) demonstrated superior enantioselectivity compared to those derived from (S)-phenylalanine in the resolution of multiple racemic compounds [1]. This superiority is attributed to the unique steric and electronic environment of the saturated cyclohexyl ring, which is retained in the corresponding amino alcohol building block.

Chiral Chromatography Analytical Chemistry Enantioseparation

Target Application Scenarios for Procuring 2-Amino-1-cyclohexylpropan-1-ol


Synthesis of Cyclohexylnorstatine Pharmacophore for Renin Inhibitor Development

Procurement of Boc-L-cyclohexylalaninol directly enables a literature-validated, high-efficiency route to optically pure cyclohexylnorstatine, a component of the human renin inhibitor KRI-1314 with an IC50 of 4.7 nM . This scenario is ideal for cardiovascular disease programs needing a reliable source of a critical, potency-imparting building block [2].

Development of High-Lipophilicity Peptidomimetics

When a drug discovery program requires increased membrane permeability, 2-amino-1-cyclohexylpropan-1-ol serves as a building block with a calculated XLogP3 of 1.9, which is +1.2 units higher than the aromatic analog phenylalaninol . Incorporation into a peptide backbone directly augments the overall lipophilicity of the pharmacophore, facilitating passive transport across biological membranes.

Creation of Superior Chiral Stationary Phases (CSPs) for Liquid Chromatography

Given that CSPs derived from the analogous cyclohexylalanine amino acid consistently outperform phenylalanine-based selectors in enantioselectivity , procurement of the chiral amino alcohol enables the design of novel, high-resolution CSPs for analytical and preparative chiral separations, a critical need in pharmaceutical quality control.

GMP-Regulated Synthesis of Enantiopure APIs

The commercial availability of (S)-cyclohexylalaninol with a guaranteed enantiomeric excess of ≥99% ee, accompanied by full analytical traceability (NMR, chiral HPLC, CoA) , makes this compound suitable for the late-stage development and GMP manufacturing of active pharmaceutical ingredients (APIs) where stereochemical purity is a critical quality attribute.

Quote Request

Request a Quote for 2-Amino-1-cyclohexylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.